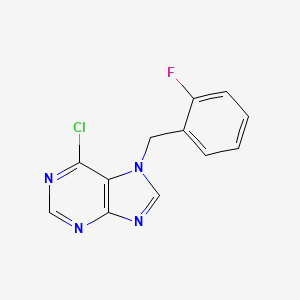

6-Chloro-7-(2-fluorobenzyl)-7H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

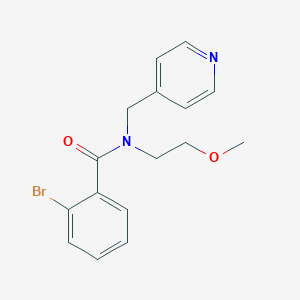

6-Chloro-7-(2-fluorobenzyl)-7H-purine, also known as F-purine, is a synthetic purine analog with a wide range of applications in scientific research. It is a small molecule that has been used in various laboratory experiments, including those related to the study of gene regulation, cell signaling, and drug development. F-purine has a unique structure that allows it to interact with proteins and nucleic acids in a specific way, making it a useful tool for scientists to understand how cells respond to different stimuli.

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis Techniques : The synthesis of related compounds, such as 9-(2-fluorobenzyl)-6-methylamino-9H-purine, involves multiple precursors and includes methods like methylamination, alkylation, and hydride reduction. This synthesis is significant for understanding the chemical pathways and potential modifications of 6-Chloro-7-(2-fluorobenzyl)-7H-purine (Kelley & McLean, 1986).

Antimycobacterial Properties : Derivatives of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which are structurally related to this compound, show potential as antimycobacterial agents against Mycobacterium tuberculosis. This highlights the possibility of this compound derivatives being explored for similar purposes (Braendvang & Gundersen, 2007).

Crystal Structure Analysis : The study of crystal structures, as in the case of trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine}platinum(II), provides insights into the molecular geometry and potential applications in material science. These findings can be relevant for understanding the structural characteristics of this compound and its derivatives (Trávníček & Štarha, 2013).

Potential Anticoccidial Activity : Compounds like 6-amino-9-(2-chloro-6-fluorobenzyl) purine demonstrate potential as anticoccidial agents. Given the structural similarities, this compound may also have applications in veterinary medicine or as a model compound for studying coccidiosis (Miller et al., 1977).

Anticonvulsant Activity : Analogues of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, which are related to this compound, have been shown to possess anticonvulsant properties. This suggests potential neurological applications for similar compounds (Kelley et al., 1988).

properties

IUPAC Name |

6-chloro-7-[(2-fluorophenyl)methyl]purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)17-7-18(10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRIBNIKPCDBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)

![2-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2429962.png)

![4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2429963.png)

![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429968.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)

![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)

![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)